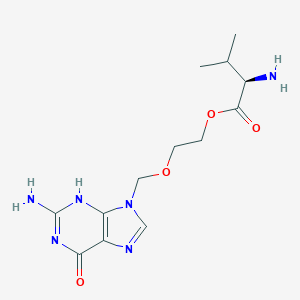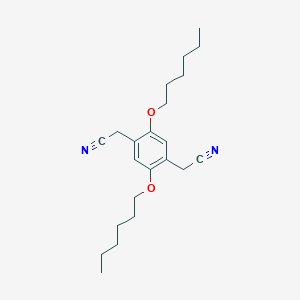
2,5-Bis(hexyloxy)benzène-1,4-diacétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is an organic compound with the molecular formula C22H32N2O2 and a molecular weight of 356.5 g/mol. This compound is characterized by the presence of a cyanomethyl group and two hexyloxy groups attached to a phenyl ring, making it a versatile molecule in organic synthesis and research applications.
Applications De Recherche Scientifique
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
Target of Action
It is known to be a monomeric precursor for the light-emitting polymer oc6c6-cn-ppv (or dheo-cn-ppv) . This suggests that its target could be related to light-emitting applications, possibly involving interactions with certain types of photoreceptors or light-sensitive molecules.
Mode of Action
As a monomeric precursor for the light-emitting polymer OC6C6-CN-PPV (or DHeO-CN-PPV), it likely undergoes a series of chemical reactions to form this polymer . The resulting polymer is known to emit light when subjected to certain conditions, suggesting that the compound may interact with its targets to facilitate this light emission.
Result of Action
The primary result of the action of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is the formation of the light-emitting polymer OC6C6-CN-PPV (or DHeO-CN-PPV) . This polymer is known to emit light under certain conditions, suggesting that the compound’s action results in the creation of a material with light-emitting properties.
Action Environment
The action of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is likely influenced by various environmental factors . These could include temperature, pH, and the presence of other chemicals, which may affect the compound’s stability, efficacy, and the nature of its interactions with its targets.
Méthodes De Préparation
The synthesis of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile typically involves the reaction of 2,5-dihexyloxybenzaldehyde with a cyanomethylating agent under specific conditions. One common method includes the use of acetonitrile as the cyanomethyl source, catalyzed by transition metals such as copper or iron . The reaction conditions often involve heating and the presence of an oxidant to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile can be compared with other similar compounds, such as:
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: This compound has a similar structure but with two cyanomethyl groups attached to the phenyl ring.
2-[4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile: This compound has methoxy groups instead of hexyloxy groups, affecting its solubility and reactivity.
The uniqueness of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
2-[4-(cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-15-25-21-17-20(12-14-24)22(18-19(21)11-13-23)26-16-10-8-6-4-2/h17-18H,3-12,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGEWHJZPFZMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404897 |
Source


|
| Record name | 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151903-53-6 |
Source


|
| Record name | 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

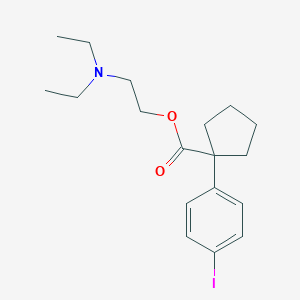

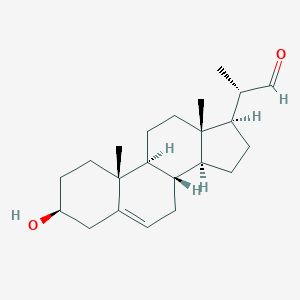
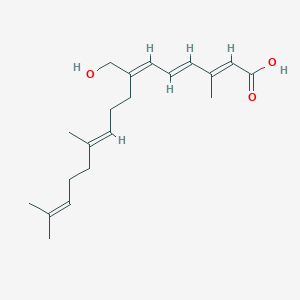

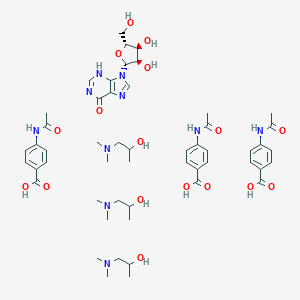
![[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B140458.png)

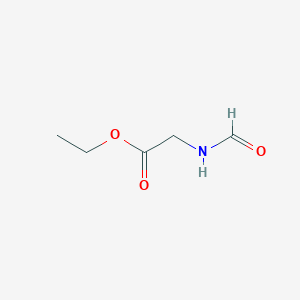
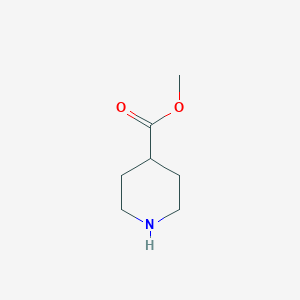
![2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B140475.png)
